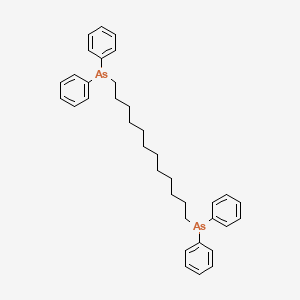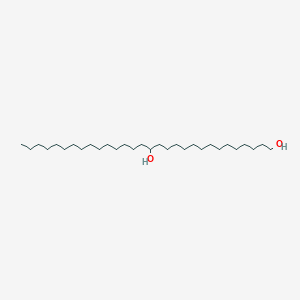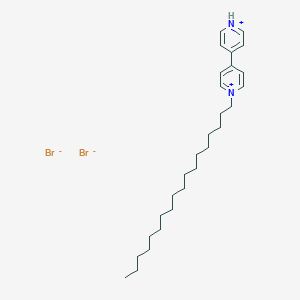
1-Octadecyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-Octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations.
Reduction: The compound can be reduced to form neutral bipyridyl species.
Substitution: The long alkyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyl chain under mild conditions.
Major Products Formed
Oxidation: Radical cations of the bipyridinium core.
Reduction: Neutral bipyridyl species.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-Octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular assemblies.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile redox-active compound. This property is exploited in various applications, such as electrochemical sensors and redox flow batteries .
類似化合物との比較
Similar Compounds
Methyl viologen dichloride hydrate: Similar bipyridinium core but with shorter alkyl chains.
Ethyl viologen dibromide: Another bipyridinium compound with ethyl groups instead of octadecyl chains.
Uniqueness
1-Octadecyl-4,4’-bipyridin-1-ium dibromide stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form self-assembled monolayers. These characteristics make it particularly useful in applications requiring amphiphilic molecules .
特性
CAS番号 |
83789-12-2 |
|---|---|
分子式 |
C28H46Br2N2 |
分子量 |
570.5 g/mol |
IUPAC名 |
1-octadecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H45N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-20-28(21-26-30)27-18-22-29-23-19-27;;/h18-23,25-26H,2-17,24H2,1H3;2*1H/q+1;;/p-1 |
InChIキー |
NHAJVDSTHCOZPT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


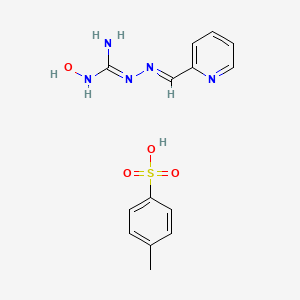
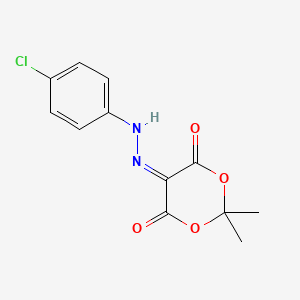
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
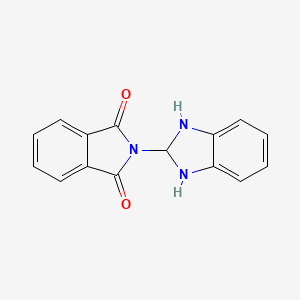
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
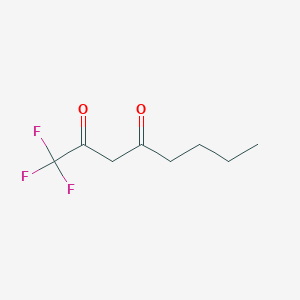
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
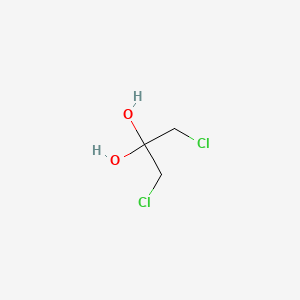
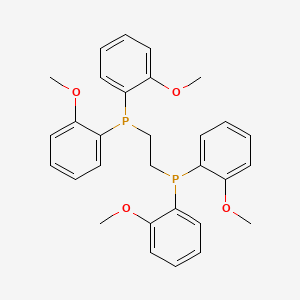
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
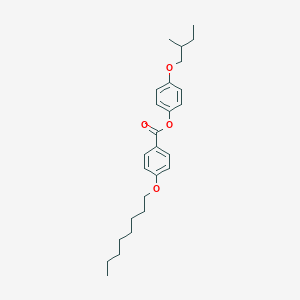
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
